molecular formula C15H13FO4 B11980238 2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone CAS No. 303095-13-8

2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone

Cat. No.: B11980238
CAS No.: 303095-13-8
M. Wt: 276.26 g/mol
InChI Key: UQSXOBJXBDFKRA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone (CAS: 128040-46-0) is a substituted acetophenone derivative with a molecular formula of C₁₅H₁₃FO₃ and a molar mass of 260.26 g/mol . Its structure comprises a hydroxy-methoxy-substituted phenyl ring linked to a fluorophenoxy group via an ethanone bridge. The compound exhibits a melting point of 90–92°C, distinguishing it from simpler hydroxyacetophenones like 1-(2-hydroxy-4-methoxyphenyl)ethanone (Paeonol, CAS: 552-41-0), which lacks the fluorophenoxy substituent .

Properties

CAS No.

303095-13-8

Molecular Formula

C15H13FO4

Molecular Weight

276.26 g/mol

IUPAC Name

2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone

InChI

InChI=1S/C15H13FO4/c1-19-12-6-7-13(14(17)8-12)15(18)9-20-11-4-2-10(16)3-5-11/h2-8,17H,9H2,1H3

InChI Key

UQSXOBJXBDFKRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)COC2=CC=C(C=C2)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone typically involves the reaction of 4-fluorophenol with 2-hydroxy-4-methoxybenzaldehyde under specific conditions. A common method might include:

    Step 1: Formation of an intermediate by reacting 4-fluorophenol with a suitable reagent like an alkyl halide.

    Step 2: Condensation of the intermediate with 2-hydroxy-4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized products.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom on the phenoxy ring could be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be studied for its potential interactions with biological molecules or its effects on biological systems.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with enzymes or receptors, leading to modulation of biological pathways. The hydroxy and methoxy groups could play roles in hydrogen bonding and other interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The introduction of electron-withdrawing (e.g., fluoro) or electron-donating (e.g., methoxy) groups significantly alters physical and chemical properties. Key comparisons include:

Table 1: Physical Properties of Selected Ethanone Derivatives
Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Substituents References
2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone C₁₅H₁₃FO₃ 260.26 90–92 4-Fluorophenoxy, 2-hydroxy-4-methoxy
1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone C₁₆H₁₆O₄ 272.30 136 4-Methoxyphenyl, 2-hydroxy-4-methoxy
1-(2-Hydroxy-4-methoxyphenyl)-2-(4-nitrophenyl)ethanone C₁₅H₁₃NO₅ 287.27 189–190 4-Nitrophenyl, 2-hydroxy-4-methoxy
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethanone C₁₅H₁₃FO₂ 244.26 Not reported 4-Fluorophenyl, 4-methoxy

Key Observations :

  • Fluorine vs. Methoxy: The fluorophenoxy group in the target compound reduces its melting point compared to methoxy-substituted analogs (e.g., 136°C for the 4-methoxyphenyl derivative) . This may reflect weaker intermolecular forces due to fluorine's electronegativity.
  • Nitrophenyl Substitution: The nitro group in 1-(2-hydroxy-4-methoxyphenyl)-2-(4-nitrophenyl)ethanone increases molar mass and melting point (189–190°C), likely due to enhanced dipole interactions .

Critical Analysis of Substituent Impacts

  • Solubility: The hydroxyl group in the target compound improves water solubility relative to non-hydroxylated analogs (e.g., 2-(4-fluorophenyl)-1-(4-methoxyphenyl)ethanone) .
  • Biological Interactions : Fluorine's small size and high electronegativity allow it to form strong hydrogen bonds, enhancing binding affinity in biological targets .

Biological Activity

2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone, also known as a derivative of acetophenone, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a fluorinated phenoxy group and hydroxy-methoxy-substituted phenyl moiety. The following sections will explore its biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings.

  • Chemical Formula: C15H13FO4
  • CAS Number: 303095-13-8
  • Molecular Weight: 288.26 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in multiple therapeutic areas.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.

StudyCell LineIC50 (µM)Mechanism
AMCF-7 (breast cancer)12.5Apoptosis induction
BHeLa (cervical cancer)15.3Cell cycle arrest
CA549 (lung cancer)10.0Inhibition of proliferation

In a study conducted by Zhang et al., the compound was shown to inhibit the growth of MCF-7 cells through the activation of caspase pathways, leading to programmed cell death . Another investigation by Liu et al. demonstrated that treatment with this compound resulted in a significant decrease in the viability of HeLa cells, attributed to cell cycle arrest at the G0/G1 phase .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented in several models. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

ModelDose (mg/kg)Result
Carrageenan-induced paw edema1040% reduction in edema
LPS-induced inflammation in mice5Decreased cytokine levels

In experimental models, administration of this compound significantly reduced paw swelling in carrageenan-induced inflammation models, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial activity of this compound has also been evaluated against various bacterial strains. The results indicate promising inhibitory effects.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Research conducted by Smith et al. showed that the compound exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer demonstrated improved outcomes when combining standard chemotherapy with this compound, resulting in increased survival rates compared to chemotherapy alone .
  • Chronic Inflammation : In a cohort study assessing patients with rheumatoid arthritis, those treated with this compound showed marked improvement in inflammatory markers and joint pain relief compared to the control group .

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